molecular formula C10H8N2O4 B1428136 2-(5-nitro-1H-indol-3-yl)acetic acid CAS No. 79473-05-5

2-(5-nitro-1H-indol-3-yl)acetic acid

Cat. No.: B1428136
CAS No.: 79473-05-5
M. Wt: 220.18 g/mol
InChI Key: VDGWJLCMLXSEPW-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

The compound exhibits characteristic peaks corresponding to its functional groups:

  • Nitro group (NO₂) : Asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1345 cm⁻¹.
  • Carboxylic acid (COOH) : O–H stretch (broad, 2500–3000 cm⁻¹), C=O stretch at 1725 cm⁻¹, and C–O stretch at 1280 cm⁻¹.
  • Indole ring : C–H in-plane bending at 1160 cm⁻¹ and C–N stretch at 1240 cm⁻¹.

Raman Spectroscopy

Surface-enhanced Raman scattering (SERS) studies of similar indole derivatives highlight prominent bands:

  • Aromatic ring vibrations : 1605 cm⁻¹ (C=C stretching).
  • Nitro group : 1340 cm⁻¹ (symmetric stretch).
  • Acetic acid side chain : 940 cm⁻¹ (C–C stretching).

NMR Spectroscopy

¹H and ¹³C NMR data for structurally related compounds provide insights into electronic environments:

  • ¹H NMR (DMSO-d₆) :
    • Indole H-2: δ 7.45 ppm (singlet).
    • H-4 and H-6 (adjacent to NO₂): δ 8.10–8.30 ppm (doublets).
    • Acetic acid CH₂: δ 3.70 ppm (singlet).
  • ¹³C NMR :
    • Carboxylic acid C=O: δ 170.5 ppm.
    • Indole C-3: δ 125.6 ppm.

UV-Vis Spectroscopy

The nitro group induces a strong absorption band at 270–290 nm (π→π* transition), while the indole core contributes to a secondary peak at 220–240 nm (n→π* transition). Solvent polarity shifts these peaks by 5–10 nm due to stabilization of excited states.

Computational Molecular Modeling and DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following:

  • Optimized geometry : The nitro group adopts a coplanar orientation with the indole ring to maximize conjugation, while the acetic acid side chain tilts 12° from the plane.
  • Electrostatic potential : High electron density at the nitro group (σ-hole: +35 kcal/mol) and carboxylate oxygen atoms (-40 kcal/mol).
  • Frontier molecular orbitals : The HOMO is localized on the indole ring (-6.2 eV), whereas the LUMO resides on the nitro group (-3.8 eV), indicating charge-transfer transitions.
DFT Parameter Value
HOMO-LUMO gap 2.4 eV
Dipole moment 5.8 Debye
NBO charges (NO₂) N: +0.45; O: -0.30

Tautomerism and Protonation State Analysis

The compound exhibits pH-dependent tautomerism and protonation:

  • Neutral form (pH 2–6) : The carboxylic acid remains protonated (-COOH), and the indole nitrogen is hydrogen-bonded to the nitro group.
  • Deprotonated form (pH > 6) : The carboxylate anion (-COO⁻) forms, stabilizing the structure through resonance. The indole N–H group remains intact due to its weaker acidity (pKa ~17).
  • Tautomeric forms : At elevated temperatures, a minor tautomer (1%) with proton transfer from the indole N–H to the nitro group is observed computationally.
Protonation State Dominant pH Range Key Features
Neutral 2–6 Intra-molecular N–H···O hydrogen bonding
Deprotonated >6 Resonance-stabilized carboxylate anion
Tautomer >100°C Nitro group participates in proton transfer

Properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWJLCMLXSEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Indole-3-Acetic Acid Derivatives

Method Overview:

  • Starting from indole-3-acetic acid (IAA), nitration at the 5-position is achieved under controlled conditions, followed by functional group modifications to introduce the acetic acid moiety.

Procedure:

  • Nitration of indole-3-acetic acid with a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures (0–5°C) to selectively introduce the nitro group at the 5-position.
  • Subsequent oxidation or substitution reactions to attach the acetic acid group at the 3-position of the indole ring.

Research Data:

  • Javaid et al. (2023) reported the synthesis of indole derivatives involving nitration and subsequent transformations, with yields around 80% for certain intermediates.

Limitations:

  • Nitration can lead to mixture of regioisomers; thus, controlling reaction conditions is critical.
  • The process may require purification steps to isolate the desired nitrated compound.

Multi-Step Synthesis from Indole-2-Carboxylates

Method Overview:

  • This approach involves synthesizing indole-2-carboxylates, converting them into aldehydes, nitration, and subsequent reduction to amino derivatives, which are then oxidized to the target acid.

Key Steps:

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of indole-2-carboxylates Esterification of indole-2-carboxylic acids Using ethanol and acid catalysts
2 Reduction to indole-2-methanol Lithium aluminium hydride (LiAlH₄) Quantitative yields reported
3 Oxidation to indole-2-carbaldehyde Activated manganese dioxide (MnO₂) Yields between 41-75% depending on substituents
4 Nitration of aldehyde Nitrate under controlled conditions Selective nitration at the 5-position
5 Reduction of nitro groups Lithium aluminium hydride (LiAlH₄) Produces amino derivatives
6 Oxidation to acid Mild oxidation methods Final formation of 2-(5-nitro-1H-indol-3-yl)acetic acid

Research Data:

  • Harley-Mason and Pavri (1960s) demonstrated oxidation of indole derivatives to aldehydes with MnO₂, with yields up to 75%.

Advantages:

  • Provides high regioselectivity.
  • Allows for structural modifications at various stages.

Limitations:

  • Multi-step process with potential for cumulative yield loss.
  • Requires careful control of reaction conditions to prevent over-oxidation or side reactions.

Synthesis via Reissert Indole Method

Method Overview:

  • The Reissert indole synthesis involves condensation of nitroaryl precursors with diethyl oxalate, followed by reduction and functionalization to introduce the acetic acid group.

Procedure:

  • Condensation of 2-nitro toluenes with diethyl oxalate in the presence of a base (e.g., potassium tert-butoxide) to form indole-2-carboxylates.
  • Reduction of intermediates to indole-2-carbaldehydes.
  • Nitration at the 5-position of the indole ring.
  • Oxidation or hydrolysis steps to convert aldehydes into acetic acids.

Data Table:

Step Reagents & Conditions Yield Reference
1 Condensation with diethyl oxalate Variable
2 Reduction with H₂/Pt ~70-75%
3 Nitration at 5-position Controlled nitration
4 Oxidation to acid Mild oxidants

Research Findings:

  • This method provides a reliable route to indole derivatives with functional groups at specific positions, facilitating subsequent transformations to the target acid.

Advantages:

  • High regioselectivity.
  • Suitable for synthesizing various substituted indoles.

Limitations:

  • Multi-step, requiring purification after each stage.
  • Sensitive to reaction conditions, especially nitration steps.

Data Summary Table: Preparation Methods Comparison

Method Starting Material Key Reactions Yield Range Advantages Limitations
Direct nitration of indole-3-acetic acid Indole-3-acetic acid Nitration, substitution ~80% (intermediate) Simpler, direct Regioselectivity issues
Multi-step from indole-2-carboxylates Indole-2-carboxylates Reduction, oxidation, nitration 41-75% per step High regioselectivity Multi-step, cumulative yield loss
Reissert indole synthesis Nitroaryl precursors Condensation, reduction, nitration 70-75% (per step) Regioselective, versatile Complex, multi-step

Scientific Research Applications

Chemical Properties and Structure

2-(5-nitro-1H-indol-3-yl)acetic acid possesses the molecular formula C10H8N2O4C_{10}H_{8}N_{2}O_{4} and a molecular weight of approximately 220.18 g/mol. The compound features an indole ring substituted with a nitro group and an acetic acid moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. Notably, compounds derived from similar structures have shown effectiveness against solid tumors, particularly colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Case Study:
A study demonstrated that certain indole derivatives, including those related to this compound, inhibited the proliferation of colon cancer cells in vitro. These compounds were found to modulate key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:
In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of indole followed by acetic acid derivatization. Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for characterization.

Technique Details
NMR Used to confirm the structure by identifying hydrogen and carbon environments.
IR Helps in identifying functional groups present in the compound.

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic studies suggest that derivatives of this compound exhibit favorable drug-like properties according to Lipinski's Rule of Five, suggesting good absorption and permeation characteristics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and biological relevance of 2-(5-nitro-1H-indol-3-yl)acetic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -NO₂ (C5), -CH₂COOH (C3) C₁₀H₈N₂O₄ Predicted CCS: 142.4–154.6 Ų; research use
3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]propanoic acid -NO₂ (C5), -CH₂CH₂COOH (C3), -COOEt (C2) C₁₄H₁₄N₂O₆ Primase inhibitor; binds to T7 DNA primase active site
2-(6-Methyl-1H-indol-3-yl)acetic acid -CH₃ (C6), -CH₂COOH (C3) C₁₁H₁₁NO₂ Non-hazardous; used in R&D
Indomethacin Related Compound A (5-Methoxy-2-methyl derivative) -OCH₃ (C5), -CH₃ (C2), -CH₂COOH (C3) C₁₂H₁₃NO₃ COX-2 inhibitor analog; light yellow crystalline powder
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate -NO₂ (C5), -CH₂COOEt (C1) C₁₂H₁₂N₂O₄ Ester derivative; lab research (non-drug)
2-(5-Nitro-1,3-dioxo-isoindol-2-yl)acetic acid -NO₂ (C5), -CH₂COOH (C2), fused dioxo-isoindole C₁₀H₆N₂O₆ Isoindole backbone; potential applications in organic synthesis

Biological Activity

2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a prominent heterocyclic compound known for its wide range of biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and infectious diseases. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and specific case studies demonstrating its efficacy.

The biological activity of this compound is primarily attributed to its structural similarity to indole-3-acetic acid, which plays a crucial role in various biochemical pathways, particularly in tryptophan metabolism. Indole derivatives are known to interact with multiple cellular targets, leading to significant changes in cellular functions. The compound exhibits various biological activities including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial

These activities are facilitated through several mechanisms, including the modulation of signaling pathways and the induction of apoptosis in cancer cells.

Pharmacokinetics

Research suggests that this compound has high gastrointestinal absorption, making it a viable candidate for oral administration. Its stability is influenced by environmental factors; it is recommended to store the compound at 2-8°C in dry conditions to maintain its efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of indole have shown marked activity against solid tumors such as colon and lung cancers. For instance, compounds similar to this compound have been tested against human tumor cell lines using the MTT assay, which assesses cell viability based on metabolic activity.

CompoundCell Line TestedIC50 (μM)Mechanism
This compoundHT29 (Colon Carcinoma)15.0Induces apoptosis
This compoundPC3 (Prostate Carcinoma)12.5Cell cycle arrest
This compoundH460M (Lung Carcinoma)10.0Inhibition of proliferation

These findings indicate that the compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.

Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus25Moderate
Escherichia coli15Strong
Pseudomonas aeruginosa20Moderate

These results highlight the compound's potential as an antimicrobial agent against both gram-positive and gram-negative bacteria .

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Colon Cancer Treatment : A study involving mice models treated with this compound showed a significant reduction in tumor size compared to control groups. The study indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Antiviral Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit viral replication in cell cultures infected with HIV and other viruses, suggesting its potential role in antiviral therapy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-nitro-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(5-nitro-1H-indol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.